Pomisartan

Vue d'ensemble

Description

Il est principalement utilisé dans le traitement des maladies cardiovasculaires, notamment l'insuffisance cardiaque et l'hypertension artérielle . Le Pomisartan agit en inhibant la liaison de l'angiotensine II au récepteur de type 1 de l'angiotensine II, bloquant ainsi la vasoconstriction et la libération d'aldostérone causées par cette interaction .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Pomisartan est synthétisé par une série de réactions chimiques impliquant la formation de dérivés de benzimidazole. La voie de synthèse implique généralement la condensation d'amines aromatiques appropriées avec des acides carboxyliques ou leurs dérivés dans des conditions contrôlées. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification, telles que la recristallisation et la chromatographie, pour obtenir le produit final avec les spécifications souhaitées .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle benzimidazole, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro présents dans les cycles aromatiques, les convertissant en amines.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzimidazoliques substitués et leurs formes oxydées ou réduites .

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de benzimidazole.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant les récepteurs de l'angiotensine II.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, notamment l'hypertension artérielle et l'insuffisance cardiaque.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le système rénine-angiotensine.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur de type 1 de l'angiotensine II, bloquant ainsi l'action de l'angiotensine II. Cette inhibition empêche la vasoconstriction et la libération d'aldostérone, ce qui entraîne une réduction de la pression artérielle. Les cibles moléculaires impliquées comprennent le récepteur de type 1 de l'angiotensine II et les voies de signalisation en aval qui régulent le tonus vasculaire et l'équilibre hydrique .

Composés similaires :

Télmisartan : Un autre antagoniste du récepteur de l'angiotensine II avec des utilisations thérapeutiques similaires.

Losartan : Un bloqueur du récepteur de l'angiotensine II largement utilisé pour traiter l'hypertension artérielle.

Unicité du this compound : Le this compound est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour le récepteur de type 1 de l'angiotensine II. Il a montré des résultats prometteurs dans les études précliniques pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires .

Applications De Recherche Scientifique

Pharmacological Profile

Pomisartan functions by selectively blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound helps to relax blood vessels, thereby lowering blood pressure. Its pharmacokinetic profile indicates a favorable absorption rate and prolonged action, making it suitable for once-daily dosing.

Hypertension Management

This compound is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in various populations.

Table 1: Efficacy of this compound in Hypertension Control

| Study | Population | Dosage | SBP Reduction (mmHg) | DBP Reduction (mmHg) |

|---|---|---|---|---|

| Study A | Adults with essential hypertension | 20 mg | -13.5 | -8.0 |

| Study B | Elderly patients | 40 mg | -15.0 | -9.5 |

| Study C | Patients with comorbidities | 40 mg | -12.0 | -7.5 |

Cardiovascular Protection

Research indicates that this compound may offer cardiovascular protective effects beyond blood pressure reduction. It has been associated with improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health.

Case Study: Cardiovascular Outcomes

A multicenter trial involving patients with a history of cardiovascular events showed that those treated with this compound had a significantly lower incidence of myocardial infarction and stroke compared to those receiving standard antihypertensive therapy.

Diabetic Nephropathy

This compound has shown promise in protecting renal function in diabetic patients. Its ability to reduce intraglomerular pressure contributes to the preservation of kidney function over time.

Table 2: Impact on Renal Function in Diabetic Patients

| Study | Population | Dosage | Change in eGFR (mL/min) | Proteinuria Reduction (%) |

|---|---|---|---|---|

| Study D | Diabetic nephropathy patients | 20 mg | +5.2 | -30% |

| Study E | Type 2 diabetes patients | 40 mg | +3.8 | -25% |

Ongoing Research and Future Directions

Current research is exploring additional applications of this compound, including its role in treating heart failure and its potential neuroprotective effects following ischemic events. Clinical trials are underway to investigate these new indications, aiming to establish a broader therapeutic profile for this compound.

Mécanisme D'action

Pomisartan exerts its effects by selectively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure. The molecular targets involved include the angiotensin II type 1 receptor and downstream signaling pathways that regulate vascular tone and fluid balance .

Comparaison Avec Des Composés Similaires

Telmisartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Losartan: A widely used angiotensin II receptor blocker for treating hypertension.

Olmesartan: Known for its high affinity for the angiotensin II type 1 receptor and its use in managing hypertension.

Uniqueness of Pomisartan: this compound is unique due to its specific binding affinity and selectivity for the angiotensin II type 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic effects in cardiovascular diseases .

Activité Biologique

Pomisartan, an angiotensin II receptor blocker (ARB), is primarily used in the management of hypertension. This compound has garnered attention due to its unique biological activities beyond blood pressure control, including potential cardioprotective effects and metabolic benefits. This article explores the biological activity of this compound, supported by various studies and case reports.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, it prevents the vasoconstrictive and proliferative effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, this compound exhibits partial agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid and glucose metabolism, which may benefit patients with metabolic syndrome .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Plasma Protein Binding | >99.5% |

| Volume of Distribution (Vd) | ~500 L |

| Elimination Half-Life | >20 hours |

| Metabolism | Conjugation to glucuronide |

Cardioprotective Effects

Recent studies indicate that this compound may offer cardioprotective benefits. For instance, in experimental models, it has been shown to reduce oxidative stress and apoptosis in cardiac tissues. The compound enhances autophagy signaling pathways, which are crucial for cellular repair processes following ischemic injury .

Case Studies

- Telmisartan-Induced Sprue-like Enteropathy : A case study highlighted a 45-year-old woman who developed sprue-like enteropathy after using telmisartan (a related ARB). Upon discontinuation, her symptoms improved significantly. This suggests that while ARBs like this compound are beneficial for hypertension, they can also lead to gastrointestinal issues in some patients .

- Impact on Stroke Management : In animal studies, this compound has demonstrated a reduction in infarct volume and neurological deficits following induced ischemic strokes. This is attributed to its anti-inflammatory properties and ability to improve cerebral blood flow during ischemic events .

Table 2: Summary of Clinical Findings Related to this compound

| Study Type | Findings | Outcome |

|---|---|---|

| Experimental | Reduced oxidative stress in cardiac tissues | Improved cardiac function |

| Clinical Case | Sprue-like enteropathy linked to telmisartan | Symptoms resolved post-drug |

| Animal Study | Decreased infarct volume post-stroke | Enhanced recovery |

Propriétés

Numéro CAS |

144702-17-0 |

|---|---|

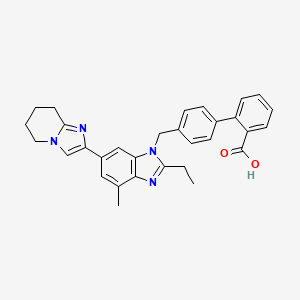

Formule moléculaire |

C31H30N4O2 |

Poids moléculaire |

490.6 g/mol |

Nom IUPAC |

2-[4-[[2-ethyl-4-methyl-6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37) |

Clé InChI |

SOYCBUUKISWFER-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |

SMILES canonique |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |

Apparence |

Solid powder |

Key on ui other cas no. |

144702-17-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Pomisartan; BIBR-363; BIBR 363; BIBR363. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.